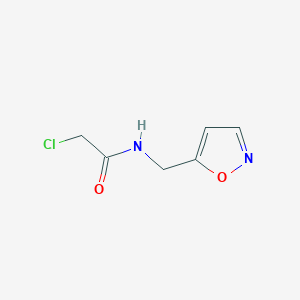![molecular formula C15H18ClNO4 B6633711 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633711.png)
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid, also known as CHBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which play a role in inflammation and cell death. Additionally, 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and apoptosis. It has also been shown to improve cognitive function and reduce neuronal damage in various models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. However, its low solubility and stability in aqueous solutions can make it challenging to work with in lab experiments.
Future Directions
There are several potential future directions for research on 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further investigation into the mechanism of action of 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid could lead to the development of more targeted therapies for neurodegenerative diseases. Finally, the potential use of 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid in combination with other drugs or therapies should also be explored to determine its efficacy and safety.
Synthesis Methods
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid can be synthesized through a multi-step process involving the reaction of 2-chloro-5-hydroxybenzoic acid with piperidine and subsequent acylation with 3-bromopropionic acid. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer effects in various in vitro and in vivo models. In addition, 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
properties
IUPAC Name |
3-[1-(2-chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c16-13-3-2-11(18)9-12(13)15(21)17-7-5-10(6-8-17)1-4-14(19)20/h2-3,9-10,18H,1,4-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMAECVNJHNLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2=C(C=CC(=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B6633628.png)

![6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one](/img/structure/B6633649.png)
![3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633657.png)
![4,9-Dimethyl-10-prop-2-enyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633660.png)
![10-Cyclopropyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633662.png)
![4-Bromo-6-methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633663.png)
![6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633668.png)
![4-Fluoro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633677.png)
![10-Cyclopropyl-6,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633690.png)
![4,5,9,10-Tetramethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633694.png)

![3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B6633714.png)
![2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6633724.png)